8-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
8-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyrazole ring, and a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the scalability of the synthesis process is crucial for industrial applications, requiring robust and reproducible methods .
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially enhanced biological activities .
Scientific Research Applications
Chemistry: It serves as a valuable scaffold for the development of new chemical entities with diverse functionalities.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of novel drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 8-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrazole ring play crucial roles in its binding affinity and selectivity towards target proteins. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and triazole ring, contributing to similar biological activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar triazole core and exhibit diverse pharmacological activities.
Uniqueness
8-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of structural features, including the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core and the presence of both a trifluoromethyl group and a pyrazole ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H13F3N6S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
11-methyl-4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-12-phenyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H13F3N6S/c1-10-14(11-6-4-3-5-7-11)15-17-24-16(26-28(17)9-23-18(15)29-10)12-8-13(19(20,21)22)25-27(12)2/h3-9H,1-2H3 |
InChI Key |
SGOMZOSRVOFPJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=CC(=NN4C)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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